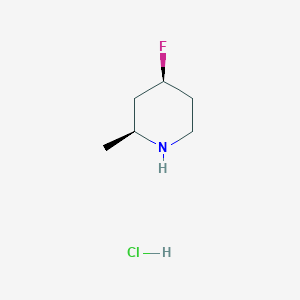![molecular formula C11H21N3O5 B12098727 2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a versatile molecule in biochemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid typically involves multi-step organic reactions. One common method starts with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The protected amino acids are then coupled using peptide bond formation techniques, such as carbodiimide-mediated coupling. After the coupling, the Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers, which streamline the coupling and deprotection steps. These synthesizers use solid-phase synthesis techniques, where the growing peptide chain is anchored to a resin, allowing for efficient washing and reaction cycles. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: Carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various derivatives with modified amino or carboxyl groups, which can be tailored for specific applications in research and industry.
科学研究应用
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors and therapeutic peptides.
Industry: Utilized in the production of biodegradable polymers and as a precursor for specialty chemicals.
作用机制
The mechanism by which 2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid exerts its effects is primarily through its interaction with enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is mediated by hydrogen bonding, electrostatic interactions, and hydrophobic effects, which stabilize the compound-enzyme complex.
相似化合物的比较
Similar Compounds
Lysine: A basic amino acid with a similar structure but lacks the additional amino and carboxyl groups.
Glutamine: Another amino acid with an amide side chain, differing in its functional groups and overall structure.
Arginine: Contains a guanidinium group, making it more basic and structurally distinct.
Uniqueness
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid is unique due to its dual amino and carboxyl functionalities, which provide it with a higher degree of reactivity and versatility in forming complex molecules. This makes it particularly valuable in synthetic chemistry and biochemical research.
属性
IUPAC Name |
2-amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c12-7(4-5-9(15)16)10(17)14-6-2-1-3-8(13)11(18)19/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGKVKLJFBFMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)C(CCC(=O)O)N)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol](/img/structure/B12098690.png)



![2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole](/img/structure/B12098705.png)

![(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)
